
1-(4-Butylbenzyl)Isoquinoline
Vue d'ensemble
Description
1-(4-butylbenzyl)isoquinoline is a member of the class of isoquinolines that is 1-benzylisoquinoline carrying an additional butyl substituent at position 4 on the phenyl ring.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Isoquinolines : Research demonstrates various methods for synthesizing isoquinoline derivatives, which include 1-(4-Butylbenzyl)Isoquinoline. One study outlines the synthesis of 5-substituted isoquinolin-1-ones, a category that could encompass 1-(4-Butylbenzyl)Isoquinoline, through a one-pot Curtius rearrangement of substituted 3-phenylpropenoyl azides and subsequent cyclisation (Berry et al., 1997). Another relevant synthesis pathway involves the coupling of beta-keto esters and 2-halobenzylamines to form 1,2-dihydroisoquinolines, which can then be dehydrogenated to produce substituted isoquinolines (Wang et al., 2008).
Biological and Pharmacological Research
- Phosphodiesterase Inhibition : Some isoquinoline derivatives, such as 1-(4-Butylbenzyl)Isoquinoline, have been studied for their potential as phosphodiesterase inhibitors, which are relevant in various physiological and pathological processes (Walker et al., 1983).
Environmental Applications
- Anaerobic Biodegradation : Isoquinolines, including derivatives like 1-(4-Butylbenzyl)Isoquinoline, have been researched for their removal during the anaerobic digestion of municipal sludge, indicating their relevance in environmental and waste management applications (Parker et al., 1994).
Chemical Analysis and Methodologies
- Mass Spectrometry Studies : The study of substituted isoquinolines using mass spectrometry, including collision-induced dissociation, provides insights into their structural and chemical properties, which are essential for understanding compounds like 1-(4-Butylbenzyl)Isoquinoline (Thevis et al., 2008).
Propriétés
Nom du produit |
1-(4-Butylbenzyl)Isoquinoline |
|---|---|
Formule moléculaire |
C20H21N |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-[(4-butylphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C20H21N/c1-2-3-6-16-9-11-17(12-10-16)15-20-19-8-5-4-7-18(19)13-14-21-20/h4-5,7-14H,2-3,6,15H2,1H3 |
Clé InChI |
WCAVKYHIWOXXMB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
SMILES canonique |
CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
Synonymes |
1-(4-butylbenzyl)isoquinoline |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



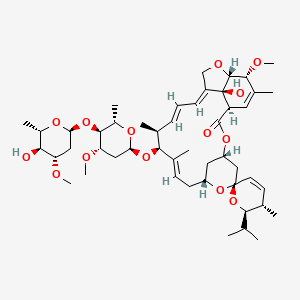
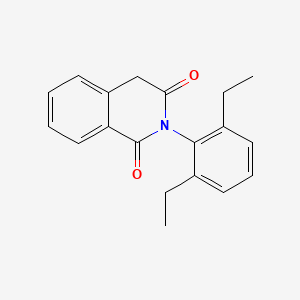
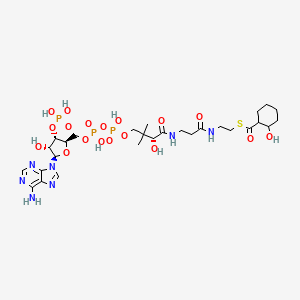

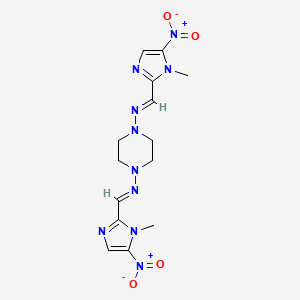
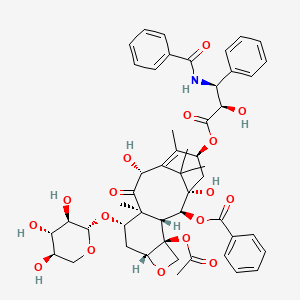
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
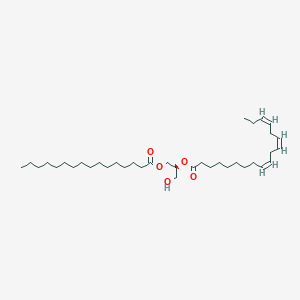
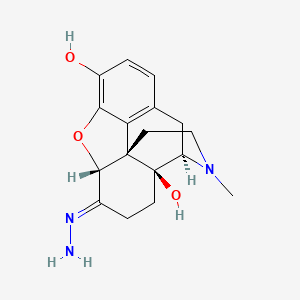
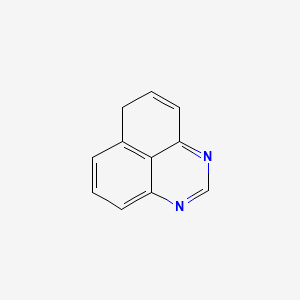
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
